1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea

Structure-Activity Relationship Thienylurea Medicinal Chemistry

1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea is an unsymmetrical disubstituted urea featuring a thiophene ring directly attached at the N1 position and a thiophen-3-ylmethyl moiety at the N3 position. This dual-thiophene architecture distinguishes it from simpler mono-thiophene urea analogs by presenting two distinct sulfur-containing heterocycles in different electronic and steric environments.

Molecular Formula C10H10N2OS2
Molecular Weight 238.32
CAS No. 1211086-70-2
Cat. No. B2446027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea
CAS1211086-70-2
Molecular FormulaC10H10N2OS2
Molecular Weight238.32
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)NCC2=CSC=C2
InChIInChI=1S/C10H10N2OS2/c13-10(12-9-2-1-4-15-9)11-6-8-3-5-14-7-8/h1-5,7H,6H2,(H2,11,12,13)
InChIKeyCQUIGDKODBRNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1211086-70-2): A Dual-Thiophene Urea Scaffold for Chemical Biology and Drug Discovery Procurement


1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea is an unsymmetrical disubstituted urea featuring a thiophene ring directly attached at the N1 position and a thiophen-3-ylmethyl moiety at the N3 position. This dual-thiophene architecture distinguishes it from simpler mono-thiophene urea analogs by presenting two distinct sulfur-containing heterocycles in different electronic and steric environments . The compound belongs to the broader thienylurea chemotype, which has been validated across multiple target classes including Toll-like receptor (TLR) 1/2 agonism [1], ribosomal S6 kinase (S6K) inhibition [2], CCR5 antagonism [3], soluble epoxide hydrolase (sEH) inhibition [4], and agricultural fungicidal applications [5]. The unsymmetrical N1-aryl, N3-alkylaryl substitution pattern — specifically the direct N-thiophene connectivity combined with a thiophene-bearing methylene linker — is a structural motif that has proven critical for target engagement selectivity in multiple medicinal chemistry campaigns, making this compound a compelling scaffold for structure–activity relationship (SAR) exploration and lead optimization programs.

Procurement Risk Alert: Why 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea Cannot Be Replaced by Generic Thienylurea Analogs


Within the thienylurea chemical space, minor variations in thiophene ring connectivity produce profound differences in biological target engagement, selectivity, and safety profile. The direct N1-thiophen-2-yl linkage present in 1-(thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea enables conjugation with the urea carbonyl, altering electron density and hydrogen-bonding capacity relative to methylene-bridged analogs such as 1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea (CAS 1209736-86-6) . This electronic perturbation has been shown to modulate potency in TLR2 agonism by over 370-fold across structurally related urea/thiourea series [1]. Furthermore, the thiophene-3-ylmethyl urea substructure carries a documented cardiotoxicity liability (hERG inhibition) that required explicit medicinal chemistry mitigation in CCR5 antagonist programs [2]. These precedents demonstrate that in-class thienylurea compounds are not interchangeable; the precise substitution pattern of 1-(thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea dictates its suitability — or unsuitability — for a given screening campaign or lead series. Procurement decisions must therefore be guided by target-specific SAR context rather than generic thienylurea class membership.

Quantitative Differentiation Evidence: 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea Versus Closest Analogs and In-Class Candidates


Structural Differentiation: Direct N-Thiophene vs. Methylene-Bridged Connectivity Defines Potency Trajectories

The target compound 1-(thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea possesses a direct N1–thiophen-2-yl bond, whereas its closest commercial analog 1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea (CAS 1209736-86-6) incorporates a methylene spacer at both urea nitrogen positions. This single-atom difference eliminates the N–aryl conjugation pathway, fundamentally altering the electronic character of the urea pharmacophore . In the TLR1/2 agonist chemotype, the direct N-aryl-(thiophen-2-yl)urea motif served as the initial screening hit, and SAR optimization of this exact connectivity ultimately yielded SMU-C80 (EC50 = 31.02 ± 1.01 nM) — a 370-fold improvement over the starting scaffold [1]. The methylene-bridged analog lacks this direct conjugation and thus occupies a different region of chemical space with distinct target engagement potential.

Structure-Activity Relationship Thienylurea Medicinal Chemistry Chemical Biology

TLR2 Agonism Potency Context: Direct N-Aryl Urea Connectivity Enables Sub-100 nM Bioactivity

The N-aryl-N'-(thiophen-2-yl)urea/thiourea chemotype — of which the target compound is a representative — has been optimized to achieve potent human TLR1/2 agonism. The initial hit 1-phenyl-3-(thiophen-2-yl)urea, bearing the same direct N-aryl-thiophene connectivity, was elaborated into SMU-C80 (a thiourea derivative) achieving EC50 = 31.02 ± 1.01 nM and SMU-C13 (an N-alkyl urea analog) achieving EC50 = 160 nM in HEK-Blue hTLR2 reporter cells [1][2]. While the target compound's specific TLR2 EC50 has not been reported, it shares the critical N-(thiophen-2-yl) pharmacophoric element that SAR studies identified as essential for TLR2 engagement — a feature absent in the bis-methylene-bridged analog CAS 1209736-86-6 . The 370-fold activity range observed within this chemotype underscores that small structural perturbations around the thiophene-urea core translate into large potency differences.

Toll-like Receptor 2 Immuno-oncology Cancer Immunotherapy Innate Immunity

Cardiotoxicity Risk Differentiation: Thiophene-3-ylmethyl Urea Substructure Carries Documented hERG Liability Requiring Structural Mitigation

The thiophene-3-ylmethyl urea substructure present in the target compound was explicitly flagged for hERG channel inhibition in a CCR5 antagonist development program at GSK. The original thiophene-3-yl-methyl urea series displayed significant hERG liability, necessitating a complete scaffold redesign that replaced the urea with an imidazolidinylpiperidinyl system to mitigate cardiotoxicity risk [1]. A subsequent methoxy urea analog (compound 2l) achieved an improved hERG IC50 of 5.5 μM alongside anti-HIV-1 activity of 14.8 nM, demonstrating that electronic modulation of the urea moiety can partially address this liability [2]. In contrast, the alternative thiophene connectivity pattern found in tetrahydrobenzo[b]thiophen-2-yl urea derivatives has been advanced to in vivo anti-hyperglycemic evaluation without reported cardiac safety flags (compounds 8r and 8s showing no cytotoxicity at IC50 > 100 μM toward HepG2 and LO2 cells) [3]. This differential safety profile across thiophene-urea subclasses means that the target compound's thiophene-3-ylmethyl moiety must be explicitly risk-assessed in any program where hERG is a concern.

hERG Inhibition Cardiotoxicity Drug Safety CCR5 Antagonist

S6 Kinase Inhibitor Class Validation: Thiophene Urea Chemotype Delivers Potent (15–52 nM) and Highly Selective Kinase Inhibition

The thiophene urea chemotype has been validated as a privileged scaffold for p70 S6 kinase-1 (p70S6K1) inhibition. Lead optimization efforts produced thiophene urea inhibitors with S6K1 IC50 values as low as 15 nM, and the clinical candidate S6K-18 (a thiophene urea derivative) achieved an IC50 of 52 nM with selectivity over a panel of 43 kinases at 1 μM [1][2]. The SAR developed in this program demonstrated that the thiophene ring substitution pattern directly influences kinase selectivity. The target compound, bearing the N-(thiophen-2-yl)urea motif, represents an underexplored substitution variant within this validated kinase inhibitor chemotype. By contrast, the bis-methylene-bridged analog (CAS 1209736-86-6) presents a different pharmacophoric geometry that may not engage the S6K1 ATP-binding pocket in the same binding mode .

S6 Kinase p70S6K1 Metabolic Disease Kinase Selectivity

sEH Inhibition: Thienyl Urea Derivative (TUD) Demonstrates Low Nanomolar Potency with >500-Fold Selectivity Window

The thienyl urea pharmacophore has produced potent soluble epoxide hydrolase (sEH) inhibitors. The Thienyl Urea Derivative (TUD) inhibited 14,15-EET and 11,12-EET conversion with IC50 values of 21.5 nM and 5.4 nM in rat kidney cytosol, respectively, and 88.3 nM and 7.5 nM in human liver cytosol [1]. Critically, TUD displayed >500-fold selectivity for sEH over microsomal epoxide hydrolase (mEH IC50 = 27.0 μM) and showed no significant effect on various other enzymes and receptors at 10 μM. The target compound shares the thienyl urea core with TUD but introduces a thiophene-3-ylmethyl substituent that may further modulate the lipophilic interactions within the sEH active site. This chemotype's validated selectivity profile provides procurement rationale for cardiovascular and anti-hypertensive drug discovery programs.

Soluble Epoxide Hydrolase Cardiovascular Disease Vasorelaxation EETs

Fungicidal Selectivity: Thienylurea Chemotype Validated for Agricultural Botrytis Control via US Patent Precedent

Thienylurea derivatives have been established as selective agricultural fungicides, with US Patent 4,740,520 specifically claiming their use against Botrytis fungi [1]. The patent discloses that certain thienylureas demonstrate selective fungicidal activity, distinguishing them from broad-spectrum urea herbicides such as diuron and linuron. The target compound's dual-thiophene architecture — combining a directly attached thiophen-2-yl ring with a thiophen-3-ylmethyl moiety — presents a substitution pattern not exemplified in the patent's primary claims (which focus on mono-thiophene or simpler alkyl-thiophene ureas). This structural gap represents an opportunity for novel agrochemical composition-of-matter patenting. By comparison, the bis-methylene-bridged analog (CAS 1209736-86-6) falls within a more densely claimed chemical space due to its symmetric methylene linker pattern .

Agricultural Fungicide Botrytis Crop Protection Agrochemical

Optimal Procurement and Application Scenarios for 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea Based on Quantitative Differentiation Evidence


TLR2-Directed Innate Immunity Screening Campaigns Requiring N-Aryl-Thiophene Urea Pharmacophore

This compound is optimally deployed as a screening scaffold in TLR1/2 agonist discovery programs. The direct N-(thiophen-2-yl)urea connectivity has been validated as essential for TLR2 engagement, with the chemotype producing optimized agonists achieving EC50 values as low as 31.02 nM [1]. Laboratories procuring this compound for innate immune screening should benchmark activity against SMU-C13 (EC50 = 160 nM) as a reference standard, using HEK-Blue hTLR2 reporter cells with SEAP readout. The thiophen-3-ylmethyl substituent provides an additional vector for SAR exploration at a position distinct from the N-aryl moiety optimized in the published SMU-C80/SMU-C13 series, offering unexplored chemical space for potency and selectivity tuning.

Kinase Inhibitor Lead Discovery Targeting p70S6K1 with Selectivity Requirements

The thiophene urea core is a validated privileged scaffold for p70S6K1 inhibition with demonstrated potency (IC50 15–52 nM) and selectivity over 43 kinases [2]. This compound should be incorporated into kinase screening decks where S6K1 is a primary target and selectivity against the broader kinome is a critical procurement specification. The unsymmetrical thiophene substitution pattern may confer additional selectivity filter interactions not achievable with simpler mono-thiophene urea analogs. Recommended counter-screening includes a minimum kinase panel comprising p70S6K1, Akt, mTOR, and RSK family members to establish selectivity early in the screening cascade.

Cardiotoxicity-Aware Medicinal Chemistry Programs Requiring hERG Liability Assessment of Thiophene-Urea Scaffolds

Given the documented hERG inhibition liability of the thiophene-3-ylmethyl urea substructure [3], this compound serves as a critical tool compound for cardiotoxicity SAR studies. Procurement is indicated for programs that need to explicitly map the relationship between thiophene substitution pattern and hERG channel inhibition. The compound should be profiled in parallel with the methoxy urea analog 2l (hERG IC50 = 5.5 μM) and tetrahydrobenzo[b]thiophen-2-yl ureas (no cytotoxicity at >100 μM) to establish structure-cardiotoxicity relationships [4]. Automated patch-clamp electrophysiology (e.g., IonWorks or QPatch) at 1 and 10 μM is the recommended screening platform.

Agrochemical Fungicide Discovery Targeting Botrytis with Freedom-to-Operate Requirements

For agrochemical discovery programs, this compound's unsymmetrical thiophene substitution pattern occupies chemical space not explicitly claimed in foundational thienylurea fungicide patents (US 4,740,520) [5]. Procurement is strategically warranted for organizations seeking novel fungicidal chemotypes with potential composition-of-matter patent protection against Botrytis cinerea and related phytopathogenic fungi. Recommended primary screening should employ mycelial growth inhibition assays at 50–200 ppm against Botrytis cinerea, with boscalid or iprodione as positive controls, and secondary counter-screening against beneficial non-target fungi (e.g., Trichoderma spp.) to establish selectivity.

Quote Request

Request a Quote for 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.